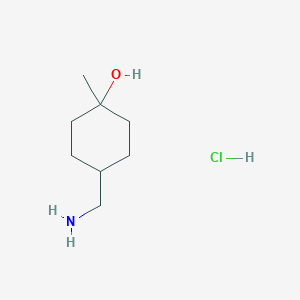

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride

Description

Chemical Structure: The compound (CAS 1236132-25-4) consists of a cyclohexanol backbone with a methyl group at position 1 and an aminomethyl group at position 4 in the cis configuration. Its molecular formula is C₈H₁₈ClNO, with a molecular weight of 193.67 g/mol .

Properties: As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base. The cis stereochemistry of the substituents influences its physicochemical behavior, including melting point, stability, and intermolecular interactions.

Properties

IUPAC Name |

4-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(10)4-2-7(6-9)3-5-8;/h7,10H,2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILDWVBQWYAARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride can be achieved through several methods. One common approach involves the catalytic hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts using a Raney nickel catalyst cartridge . This method offers high selectivity towards the desired product. Another method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in tetrahydrofuran-isopropyl alcohol .

Industrial Production Methods: In industrial settings, the continuous flow process for hydrogenation is often employed due to its efficiency and high selectivity. This process involves the use of specialized equipment such as the H-Cube Pro, which allows for precise control over reaction conditions and minimizes the need for purification steps .

Chemical Reactions Analysis

Types of Reactions: cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst like palladium or nickel.

Substitution: Substitution reactions can be carried out using halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated cyclohexanol derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H16ClNO

- IUPAC Name : (1S,4S)-4-(aminomethyl)cyclohexanol hydrochloride

- CAS Number : 1021919-08-3

- Molecular Weight : 165.66 g/mol

The compound features a cyclohexane ring with an aminomethyl group at the fourth carbon, which enhances its solubility and biological activity due to the presence of both amino and hydroxyl functional groups.

Chemistry

- Synthesis of Complex Organic Molecules : cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride serves as an intermediate in the synthesis of various complex organic molecules. Its chiral nature makes it particularly useful in asymmetric synthesis, where it can act as a chiral building block for producing enantiomerically pure compounds.

Biology

- Enzyme Mechanism Studies : The compound is utilized in research to explore enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and ionic interactions allows it to modulate enzyme activities, making it a valuable tool for studying biochemical pathways.

Medicine

- Potential Therapeutic Uses : Research indicates that this compound may have antihypertensive effects by interacting with specific molecular targets involved in blood pressure regulation. Studies have shown its potential role in managing hypertension through modulation of the renin-angiotensin system .

- Pharmaceutical Intermediate : It is investigated for its use as an intermediate in the development of various therapeutic agents, particularly those targeting cardiovascular health.

Industry

- Production of Polymers and Fine Chemicals : The compound is employed in the synthesis of polymers and other industrial chemicals, showcasing its versatility beyond academic research.

Case Studies and Research Findings

Several notable studies have explored the applications and effects of this compound:

- Cardiovascular Research : A study demonstrated that this compound could lower blood pressure in hypertensive models by inhibiting specific enzymes involved in vasoconstriction.

- Enzyme Interaction Studies : Research involving protein-ligand interactions highlighted how this compound could enhance or inhibit enzyme activities, providing insights into its pharmacological potential.

- Synthetic Applications : The compound is also used as an intermediate in synthesizing other biologically active molecules, showcasing its versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group plays a crucial role in binding to these targets, leading to various biochemical effects. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations and Isomerism

Table 1: Key Structural and Functional Comparisons

Analytical Differentiation

- Chiral Separation: GC/MS and chiral GC techniques effectively resolve cis and trans isomers of 4-aminocyclohexanol derivatives .

- Spectroscopic Signatures : The hydroxyl group in the target compound generates distinct IR and NMR peaks compared to ester or tertiary amine analogues .

Biological Activity

cis-4-(Aminomethyl)-1-methyl-cyclohexanol; hydrochloride (CAS Number: 2250242-31-8) is a chiral amino alcohol with significant implications in medicinal chemistry and biological research. This compound is characterized by its unique stereochemistry, which influences its biological activity and pharmacological properties.

Chemical Structure and Properties

The molecular formula of cis-4-(Aminomethyl)-1-methyl-cyclohexanol; hydrochloride is C8H17ClN2O, with a molecular weight of 143.23 g/mol. The structure features an aminomethyl group attached to the cyclohexanol ring, contributing to its biological interactions.

The biological activity of cis-4-(Aminomethyl)-1-methyl-cyclohexanol; hydrochloride primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can form hydrogen bonds and electrostatic interactions with active sites, modulating enzyme activity and influencing signal transduction pathways. This mechanism is crucial for its potential therapeutic applications, particularly in cardiovascular health.

Biological Activity Overview

Research indicates that cis-4-(Aminomethyl)-1-methyl-cyclohexanol; hydrochloride demonstrates several biological activities:

- Antihypertensive Effects : The compound has been investigated for its potential to lower blood pressure by acting on vascular smooth muscle cells and influencing neurotransmitter release.

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from damage, possibly through modulation of neurotransmitter systems .

- Enzyme Interaction : It serves as a valuable tool in studying enzyme mechanisms and protein-ligand interactions, particularly in the context of carbonic anhydrase inhibition .

Comparative Analysis with Similar Compounds

To understand the unique properties of cis-4-(Aminomethyl)-1-methyl-cyclohexanol; hydrochloride, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| trans-4-(Aminomethyl)cyclohexanol | Trans isomer | Different pharmacological properties |

| cis-4-Hydroxycyclohexylamine | Hydroxyl derivative | Lacks aminomethyl group, affecting reactivity |

| trans-4-Hydroxycyclohexylamine | Trans isomer | Different interaction profiles |

This comparison highlights how stereochemistry can significantly impact the pharmacological effects of similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of cis-4-(Aminomethyl)-1-methyl-cyclohexanol; hydrochloride:

- Cardiovascular Research : A study demonstrated that this compound could effectively reduce systolic blood pressure in animal models by modulating vascular tone through nitric oxide pathways.

- Neuropharmacology : Research indicated that cis-4-(Aminomethyl)-1-methyl-cyclohexanol; hydrochloride could enhance synaptic plasticity in hippocampal neurons, suggesting potential applications in treating neurodegenerative diseases .

- Inhibitory Studies : Investigations into its role as an inhibitor of carbonic anhydrase revealed that it binds effectively to the enzyme's active site, providing insights into designing new therapeutic agents targeting this enzyme family .

Q & A

Q. What synthetic strategies are recommended for preparing cis-4-(Aminomethyl)-1-methyl-cyclohexanol hydrochloride?

The synthesis of cyclohexanol derivatives typically involves multi-step protocols, including cyclohexane ring functionalization, stereoselective amination, and salt formation. For example, similar compounds (e.g., cis-2-aminocyclohexanol hydrochloride) are synthesized via catalytic hydrogenation of nitro precursors or reductive amination, followed by HCl salt precipitation . Protecting groups (e.g., Boc for amines) may stabilize intermediates during methyl group introduction. Purification via recrystallization or chromatography is critical to isolate the cis isomer, as evidenced by melting point discrepancies in stereoisomers (e.g., cis: 186–190°C vs. trans: 172–175°C) .

Q. How can the structural identity and stereochemical purity of this compound be validated?

Use a combination of:

- NMR spectroscopy : Compare chemical shifts of protons on the cyclohexanol ring and aminomethyl group to distinguish cis/trans configurations .

- X-ray crystallography : Resolve absolute stereochemistry, particularly if the compound exhibits chiral centers .

- HPLC with chiral columns : Assess stereoisomeric purity using methods validated for similar aminocyclohexanol derivatives (e.g., Ambroxol impurities) .

Q. What methods optimize solubility and stability for in vitro studies?

Hydrochloride salt formation enhances aqueous solubility and stability, as seen in structurally related compounds (e.g., Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride) . For pH-sensitive assays, prepare stock solutions in deionized water or PBS (pH 7.4) and store at –20°C to prevent degradation.

Advanced Research Questions

Q. How does stereochemistry (cis vs. trans) influence biological activity in receptor-binding studies?

Design comparative assays using isolated cis and trans isomers. For example:

- Receptor binding assays : Test affinity for targets like G-protein-coupled receptors (GPCRs) or ion channels, as seen in studies on aminocyclohexanol-based pharmaceuticals .

- Computational docking : Model interactions between the aminomethyl group and receptor active sites to explain stereoselective effects .

- Pharmacokinetic profiling : Compare metabolic stability and tissue penetration using LC-MS/MS .

Q. How can researchers resolve contradictory data regarding this compound’s enzyme inhibition efficacy?

Contradictions may arise from differences in assay conditions or impurity profiles. Mitigate by:

- Standardizing assay protocols : Control pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%) .

- Impurity profiling : Use HPLC-MS to identify and quantify byproducts (e.g., trans isomers or degradation products) that may interfere with activity .

- Dose-response validation : Perform IC50/EC50 studies across multiple replicates and cell lines to confirm reproducibility .

Q. What strategies are effective for studying the compound’s metabolic stability in preclinical models?

- In vitro hepatocyte assays : Incubate with liver microsomes and quantify metabolites via LC-HRMS .

- Stable isotope labeling : Track the aminomethyl group’s fate using ¹⁵N or ¹³C isotopes .

- Comparative studies : Benchmark against structurally similar drugs (e.g., Ambroxol derivatives) to identify metabolic hotspots .

Q. How should researchers address potential toxicity concerns during in vivo studies?

- In vitro cytotoxicity screening : Use cell lines (e.g., HepG2, HEK293) to establish safe dosing ranges .

- Rodent acute toxicity testing : Follow OECD guidelines, monitoring for CNS or respiratory effects observed in related cyclohexanol derivatives .

- Safety pharmacology : Assess cardiovascular and respiratory parameters via telemetry in conscious animals .

Methodological Notes

- Stereochemical analysis : Always confirm cis/trans ratios before biological testing to avoid skewed results .

- Salt form alternatives : If hydrochloride exhibits instability, explore other salts (e.g., sulfate or citrate) while maintaining solubility .

- Data validation : Cross-reference findings with public databases (e.g., PubChem, ECHA) to align with prior literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.